1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-6-ISOBUTYL-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-ISOBUTYL-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with substituted anilines under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-2-METHYLPHENYL)-6-ISOBUTYL-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .
Scientific Research Applications
1-(3-CHLORO-2-METHYLPHENYL)-6-ISOBUTYL-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-6-ISOBUTYL-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A related pyrimidine derivative with similar chemical properties.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Uniqueness
1-(3-CHLORO-2-METHYLPHENYL)-6-ISOBUTYL-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21ClN4O2 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21ClN4O2/c1-10(2)7-21-8-12-15(19-9-21)22(17(24)20-16(12)23)14-6-4-5-13(18)11(14)3/h4-6,10,19H,7-9H2,1-3H3,(H,20,23,24) |
InChI Key |
AFZKWMWXICJXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)CC(C)C)C(=O)NC2=O |
Origin of Product |
United States |
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